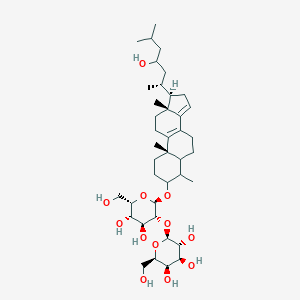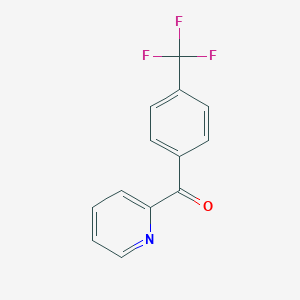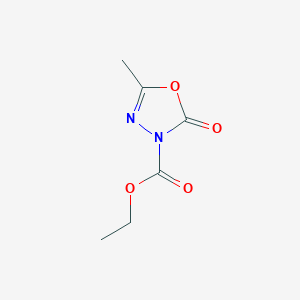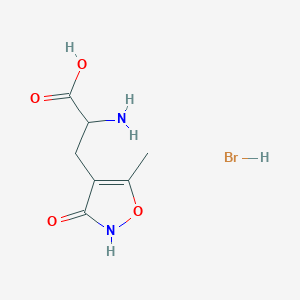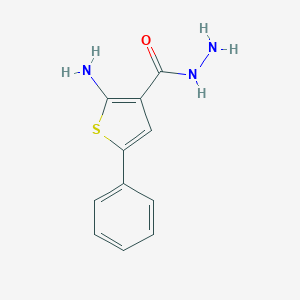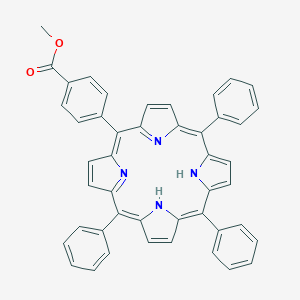
5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin
描述
5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin: is a synthetic porphyrin derivative Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes a methoxycarbonylphenyl group attached to the porphyrin core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin typically involves the condensation of pyrrole with benzaldehyde derivatives under acidic conditions. One common method includes the use of p-methoxycarbonylbenzaldehyde and pyrrole in the presence of an acid catalyst, such as trifluoroacetic acid. The reaction is carried out under reflux conditions, followed by purification through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding porphyrin oxides.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst are commonly employed.
Major Products:
Oxidation: Porphyrin oxides.
Reduction: Reduced porphyrin derivatives.
Substitution: Functionalized porphyrin derivatives with various substituents on the phenyl rings.
科学研究应用
Chemistry: In chemistry, 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin is used as a photosensitizer in photodynamic therapy (PDT) due to its ability to generate singlet oxygen upon light irradiation. It is also employed in the development of light-harvesting systems and as a catalyst in various organic reactions .
Biology and Medicine: The compound’s photodynamic properties make it valuable in medical applications, particularly in the treatment of cancer and microbial infections. It is used in PDT to target and destroy cancer cells and pathogens through the generation of reactive oxygen species .
Industry: In the industrial sector, this porphyrin derivative is utilized in the fabrication of sensors and as a component in photovoltaic devices.
作用机制
The mechanism of action of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin primarily involves its role as a photosensitizer. Upon absorption of light, the compound transitions to an excited singlet state, which can then undergo intersystem crossing to a triplet state. The triplet state interacts with molecular oxygen to produce singlet oxygen, a highly reactive species that can induce cell damage and death. This mechanism is exploited in photodynamic therapy to target and destroy cancer cells and pathogens .
相似化合物的比较
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Similar in structure but with carboxyphenyl groups instead of methoxycarbonylphenyl groups.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups instead of methoxycarbonyl groups.
5,10,15,20-Tetrakis(4-nitrophenyl)porphyrin: Features nitrophenyl groups, which significantly alter its electronic properties.
Uniqueness: 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin is unique due to its specific functional group, which imparts distinct photophysical properties and reactivity. The methoxycarbonyl group enhances its solubility and stability, making it suitable for various applications in photodynamic therapy, catalysis, and material science .
属性
IUPAC Name |
methyl 4-(10,15,20-triphenyl-23,24-dihydroporphyrin-5-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N4O2/c1-52-46(51)33-19-17-32(18-20-33)45-40-27-25-38(49-40)43(30-13-7-3-8-14-30)36-23-21-34(47-36)42(29-11-5-2-6-12-29)35-22-24-37(48-35)44(31-15-9-4-10-16-31)39-26-28-41(45)50-39/h2-28,47-48H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTWPMXQCKOXJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)N4)C9=CC=CC=C9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457834 | |
| Record name | 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
672.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119730-06-2 | |
| Record name | 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the Iridium(III) complex of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin of interest for bioimaging?
A1: The Iridium(III) complex incorporating this compound, denoted as in the study, exhibits several properties desirable for bioimaging:
- Near-infrared (NIR) emission: [] This allows for deeper tissue penetration and reduced background fluorescence compared to shorter wavelength emitters.
- Long-lived luminescence: [] This enables time-gated imaging techniques, further reducing background noise and improving signal-to-noise ratio.
- Cellular Uptake and Localization: The cationic nature of the complex [] contributes to its ability to enter cells, making it suitable for intracellular imaging.
Q2: How does the structure of influence its cellular uptake?
A2: The study by [Li et al. (2014)] [] found that the cationic charge of plays a crucial role in its cellular uptake. This positive charge likely facilitates interactions with negatively charged cell membranes, enhancing internalization. Furthermore, the study compared the uptake of with its neutral counterpart and observed higher cellular uptake efficiencies for the cationic complex.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)
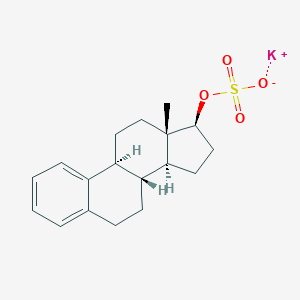
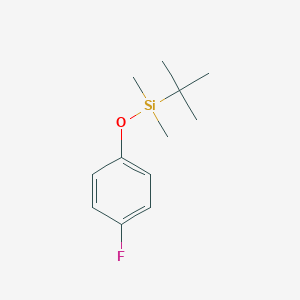
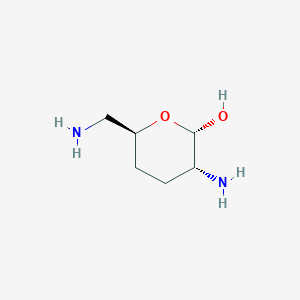
![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)
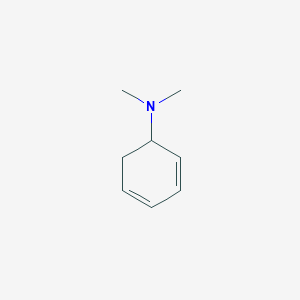
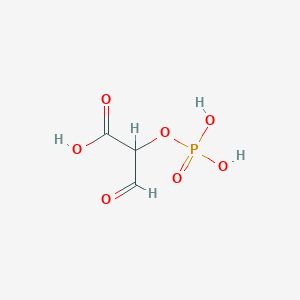
![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)
